molecular formula C17H10BrN3OS B14146074 2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- CAS No. 3566-95-8

2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)-

Cat. No.: B14146074
CAS No.: 3566-95-8
M. Wt: 384.3 g/mol
InChI Key: WALUZLUKHAIPEB-UHFFFAOYSA-N
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Description

2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- is a complex organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This specific compound is known for its vibrant color and stability, making it valuable in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- typically involves a diazo coupling reaction. The process begins with the preparation of the diazonium salt from 6-bromo-2-benzothiazole. This is achieved by treating the amine group of 6-bromo-2-benzothiazole with nitrous acid, resulting in the formation of the diazonium salt. The diazonium salt is then coupled with 2-naphthalenol under alkaline conditions to form the azo compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves precise control of temperature, pH, and reaction time to achieve the desired product. The final product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a dye in analytical chemistry.

    Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.

    Medicine: Investigated for its potential use in drug development and as a diagnostic tool.

    Industry: Utilized in the production of dyes, pigments, and other colorants for textiles, plastics, and inks.

Mechanism of Action

The mechanism of action of 2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- involves its interaction with molecular targets through its azo and benzothiazole groups. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The benzothiazole ring can bind to specific enzymes or receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Naphthalenol: A simpler compound without the azo and benzothiazole groups.

    6-Bromo-2-benzothiazole: Contains the benzothiazole ring but lacks the azo linkage.

    Azo dyes: A broad class of compounds with similar azo linkages but different substituents.

Uniqueness

2-Naphthalenol, 1-((6-bromo-2-benzothiazolyl)azo)- is unique due to the combination of the azo linkage and the benzothiazole ring, which imparts specific chemical and physical properties. This combination enhances its stability, color properties, and reactivity, making it valuable in various applications.

Properties

CAS No.

3566-95-8

Molecular Formula

C17H10BrN3OS

Molecular Weight

384.3 g/mol

IUPAC Name

1-[(6-bromo-1,3-benzothiazol-2-yl)diazenyl]naphthalen-2-ol

InChI

InChI=1S/C17H10BrN3OS/c18-11-6-7-13-15(9-11)23-17(19-13)21-20-16-12-4-2-1-3-10(12)5-8-14(16)22/h1-9,22H

InChI Key

WALUZLUKHAIPEB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2N=NC3=NC4=C(S3)C=C(C=C4)Br)O

Origin of Product

United States

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